molecular formula C9H12N2OS B12226100 N-cyclopentyl-1,3-thiazole-4-carboxamide

N-cyclopentyl-1,3-thiazole-4-carboxamide

Cat. No.: B12226100
M. Wt: 196.27 g/mol
InChI Key: JYCSJPXSXCBIRL-UHFFFAOYSA-N
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Description

N-cyclopentyl-1,3-thiazole-4-carboxamide: is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized to form the thiazole ring. The reaction conditions often involve heating the mixture in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes such as column chromatography using solvent systems like n-hexane and ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-cyclopentyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing inflammation. The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-1,3-thiazole-4-carboxamide is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to other thiazole derivatives .

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

N-cyclopentyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C9H12N2OS/c12-9(8-5-13-6-10-8)11-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12)

InChI Key

JYCSJPXSXCBIRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CSC=N2

Origin of Product

United States

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